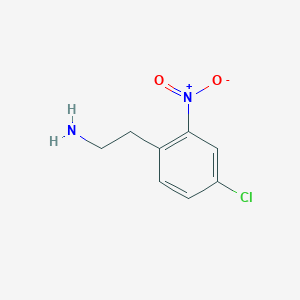

2-(4-Chloro-2-nitrophenyl)ethan-1-amine

Descripción general

Descripción

2-(4-Chloro-2-nitrophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of phenylethylamine, featuring a chloro and nitro substituent on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-nitrophenyl)ethan-1-amine typically involves the nitration of 4-chloroacetophenone followed by reduction and amination. One common method includes:

Nitration: 4-Chloroacetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-2-nitroacetophenone.

Reduction: The nitro group of 4-chloro-2-nitroacetophenone is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 4-chloro-2-nitrophenylethanone.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chloro-2-nitrophenyl)ethan-1-amine undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

Reduction: 2-(4-Chloro-2-aminophenyl)ethan-1-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-(4-Chloro-2-nitrosophenyl)ethan-1-amine or this compound.

Aplicaciones Científicas De Investigación

2-(4-Chloro-2-nitrophenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological conditions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(4-Chloro-2-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The amine group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall activity. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Nitrophenyl)ethan-1-amine: Lacks the chloro substituent, resulting in different chemical properties and reactivity.

2-(4-Chloro-2-nitrophenyl)ethanol: Contains a hydroxyl group instead of an amine group, leading to different applications and biological activity.

1-(4-Chloro-2-nitrophenyl)ethanone:

Uniqueness

2-(4-Chloro-2-nitrophenyl)ethan-1-amine is unique due to the presence of both chloro and nitro groups on the benzene ring, which can significantly influence its chemical behavior and interactions with other molecules. This dual substitution pattern provides a versatile platform for further chemical modifications and applications in various fields.

Actividad Biológica

2-(4-Chloro-2-nitrophenyl)ethan-1-amine, also known as a derivative of nitrophenyl amines, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro and nitro substituent on the aromatic ring, which may influence its reactivity and interaction with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the nitro group is known to enhance electrophilicity, which can facilitate interactions with nucleophilic sites in proteins and nucleic acids. This interaction may lead to various biological effects, including:

- Enzyme Inhibition : The compound may exhibit inhibitory activity against certain enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, which could be explored for therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity. For instance, derivatives with nitro groups have been shown to inhibit bacterial growth by disrupting cellular processes. A study found that certain nitrophenyl amines exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in specific cancer types. For example, a recent study reported that related compounds induced cytotoxicity in human cancer cell lines through mechanisms involving oxidative stress and DNA damage .

Case Study 1: Antibacterial Activity

A comprehensive evaluation of the antibacterial properties of this compound was conducted against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 8 |

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay using MTT reduction method, this compound was tested against several human cancer cell lines (e.g., HeLa and MCF7). The results showed a dose-dependent decrease in cell viability.

| Concentration (µM) | HeLa Cell Viability (%) | MCF7 Cell Viability (%) |

|---|---|---|

| 10 | 85 | 90 |

| 25 | 60 | 70 |

| 50 | 30 | 40 |

Propiedades

IUPAC Name |

2-(4-chloro-2-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQZOISWBWFQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.